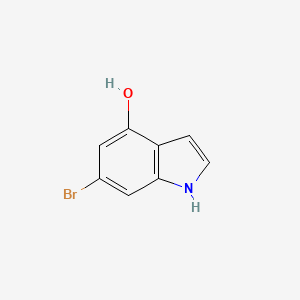

6-Bromo-1H-indol-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-1H-indol-4-ol is a heterocyclic compound and a derivative of indole . It has been recognized as a signal molecule in many bacterial species .

Synthesis Analysis

The synthesis of indole derivatives, including 6-Bromo-1H-indol-4-ol, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-1H-indol-4-ol include a molecular weight of 212.04 g/mol . Other properties such as density, melting point, boiling point, etc., were not found in the search results .Aplicaciones Científicas De Investigación

Biotechnological Production

Indole is a signaling molecule produced by both bacteria and plants . It has value for flavor and fragrance applications, for example, in the food industry or perfumery . Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .

Bacterial Signaling

Indole is important in bacterial signaling . Multiple bacterial species in environmental niches developed quorum sensing (QS) to adapt and survive in natural communities . The second E. coli strain was engineered to hydroxylate 6-bromoindole to form 6-bromo-2-hydroxy-indole/6-bromo-2-oxoindole by toluene 4‐monooxygenase T4MO from Pseudomonas mendocina KR1 .

Pharmaceutical Chemistry

The indole ring system is probably the most ubiquitous heterocycle in nature, and it has long inspired organic synthesis chemists . In pharmaceutical chemistry, substituted indoles are considered “privileged structures” as they show high-affinity binding to many receptors .

Antiviral Activity

Indole derivatives possess various biological activities, including antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory activity . This makes them a potential candidate for the development of new anti-inflammatory drugs .

Anticancer Activity

Indole derivatives have shown promising results in the field of cancer research . They have been found to exhibit anticancer activity, making them a potential candidate for the development of new anticancer drugs .

Antioxidant Activity

Indole derivatives also possess antioxidant activity . This property can be harnessed in the development of new antioxidant drugs .

Antimicrobial Activity

Indole derivatives have been found to exhibit antimicrobial activity . This makes them a potential candidate for the development of new antimicrobial drugs .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-bromo-1H-indol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-5-3-7-6(1-2-10-7)8(11)4-5/h1-4,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYWLIRDFVYLRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646159 |

Source

|

| Record name | 6-Bromo-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1H-indol-4-ol | |

CAS RN |

885518-89-8 |

Source

|

| Record name | 6-Bromo-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.